3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide
Description
3,6-DIMETHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a pyrazole ring, and various methyl and phenyl substituents. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Properties
Molecular Formula |
C22H21N3O2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3,6-dimethyl-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H21N3O2/c1-14-4-7-17(8-5-14)13-25-20(10-11-23-25)24-22(26)21-16(3)18-9-6-15(2)12-19(18)27-21/h4-12H,13H2,1-3H3,(H,24,26) |
InChI Key |
LCWGPJWGJQLOQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=C(C4=C(O3)C=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,6-DIMETHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzofuran core, the introduction of the pyrazole ring, and the attachment of the various substituents. Common synthetic routes may include:
Cyclization reactions: to form the benzofuran core.
Condensation reactions: to introduce the pyrazole ring.
Substitution reactions: to attach the methyl and phenyl groups.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3,6-DIMETHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain substituents are replaced by others.
Coupling reactions: Such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6-DIMETHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including antileishmanial and antimalarial activities.
Biological Research: The compound is used to investigate various biological pathways and molecular targets.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3,6-DIMETHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with the LmPTR1 pocket in Leishmania, leading to potent antileishmanial activity . The compound’s effects are mediated through binding to these targets, resulting in inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar compounds to 3,6-DIMETHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE include other pyrazole-bearing compounds and benzofuran derivatives. These compounds share structural similarities but may differ in their substituents and specific biological activities. For example:
Pyrazole derivatives: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Benzofuran derivatives: Often studied for their potential therapeutic applications in various diseases.
The uniqueness of 3,6-DIMETHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-1-BENZOFURAN-2-CARBOXAMIDE lies in its specific combination of functional groups and its potent biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
